Methyl 5-amino-2-bromobenzoate

Catalog No.
S3311023
CAS No.
6942-37-6
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-2-bromobenzoate

CAS Number

6942-37-6

Product Name

Methyl 5-amino-2-bromobenzoate

IUPAC Name

methyl 5-amino-2-bromobenzoate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)N)Br

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br

The exact mass of the compound Methyl 5-amino-2-bromobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a bifunctional aromatic building block designed for multi-step, regioselective synthesis. Its value is defined by the specific spatial arrangement of its functional groups: a bromine atom at the 2-position, which serves as a highly reactive handle for carbon-carbon bond formation, and an amino group at the 5-position that acts as a nucleophile and directing group for subsequent cyclization reactions. This distinct ortho/meta relationship between the reactive sites is critical for the construction of specific fused heterocyclic systems that are otherwise difficult to access. [1]

Procuring a positional isomer, such as methyl 2-amino-5-bromobenzoate, or a different halide, like methyl 5-amino-2-chlorobenzoate, is synthetically prohibitive for many applications. The 2-bromo, 5-amino substitution pattern is specifically required for sequential cross-coupling and cyclization strategies where the newly formed group at C2 must be positioned ortho to the C5-amine's nitrogen for ring formation. [1] Altering this arrangement would prevent the target cyclization and lead to entirely different, undesired products. Furthermore, substituting the bromine with a less reactive chlorine atom would necessitate harsher reaction conditions for initial C-C bond forming reactions, potentially reducing yield and process efficiency. [2]

Essential Precursor Geometry for Fused Indole Synthesis via Sequential Coupling-Cyclization

In the synthesis of precursors for 1H-pyrrolo[3,2-c]pyridine kinase inhibitors, Methyl 5-amino-2-bromobenzoate is used in a two-step sequence that is critically dependent on its specific substitution pattern. First, the 2-bromo position undergoes a Sonogashira coupling with an alkyne. The resulting intermediate, with the alkyne at C2 and the amine at C5, is then perfectly configured for an intramolecular cyclization to form the desired fused pyrrole ring system. [1] An isomer like methyl 2-amino-5-bromobenzoate would place the amino group adjacent to the ester, not the newly installed alkyne, making the formation of the target indole core impossible.

Evidence DimensionRegiochemical Outcome of Cyclization
Target Compound DataEnables formation of the 7-substituted-1H-indole core structure after Sonogashira coupling at the 2-position and subsequent cyclization involving the 5-amino group.
Comparator Or BaselinePositional isomers (e.g., methyl 2-amino-5-bromobenzoate) would fail to produce the target indole structure via this pathway.
Quantified DifferenceQualitatively distinct reaction outcomes (Target product vs. No target product).
ConditionsStep 1: Sonogashira coupling (PdCl2(PPh3)2, CuI, Et3N). Step 2: Iodine-mediated cyclization. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>]

This specific isomer is required to obtain the correct heterocyclic scaffold, making it a non-substitutable precursor for this class of kinase inhibitors.

Process Advantage: Enables Efficient Sonogashira Coupling Under Standard Conditions

The carbon-bromine bond at the 2-position provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond. In the synthesis of an indole precursor, the Sonogashira coupling of Methyl 5-amino-2-bromobenzoate with trimethylsilylacetylene proceeded to completion, yielding the desired product quantitatively (crude yield >100%) under standard conditions with a Pd(II) catalyst. [1] Aryl bromides are well-established to be more reactive than aryl chlorides, often requiring lower catalyst loadings, milder temperatures, and shorter reaction times, which translates to improved process efficiency and throughput. [2]

Evidence DimensionReactivity in Pd-Catalyzed C-C Coupling
Target Compound DataAchieves quantitative conversion in Sonogashira coupling under standard PdCl2(PPh3)2/CuI catalysis. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>]
Comparator Or BaselineAryl chlorides generally exhibit lower reactivity, often requiring more active (and expensive) phosphine ligands or harsher conditions (higher temperatures) for comparable conversion. [<a href="https://doi.org/10.1021/cr050992x" target="_blank">2</a>]
Quantified DifferenceHigher reaction efficiency and compatibility with milder process conditions compared to the chloro-analog.
ConditionsSonogashira coupling using PdCl2(PPh3)2, CuI, Et3N in THF at room temperature. [<a href="https://patents.google.com/patent/WO2006021821A1" target="_blank">1</a>]

Procuring the bromo-analog provides a more reliable and efficient process for the critical C-C bond-forming step, avoiding the process optimization challenges associated with less reactive chloro-analogs.

Construction of 1H-Indole and 1H-Pyrrolo[3,2-c]pyridine Scaffolds for Kinase Inhibitors

This compound is the designated starting material for synthetic routes that rely on a Sonogashira coupling at the 2-position followed by an amine-mediated cyclization onto the newly installed alkyne. This pathway is a validated method for producing functionalized indole and azaindole cores used in the development of protein kinase inhibitors. [1]

Efficient Synthesis of 2-Alkynyl-5-aminobenzoate Derivatives

The high reactivity of the 2-bromo position makes this compound an ideal choice for researchers needing to install an alkyne functionality via Sonogashira coupling while preserving an amino group for subsequent transformations. This allows for the reliable, high-yield production of 2-alkynyl-5-aminobenzoate intermediates. [1]

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6942-37-6

Wikipedia

Methyl 5-amino-2-bromobenzoate

Dates

Last modified: 08-19-2023

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